molecular formula C18H21ClN2O2 B12471877 N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide

N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide

Cat. No.: B12471877
M. Wt: 332.8 g/mol
InChI Key: IWDXDXRJWFTMLQ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chlorine atom, and a pentyloxy group attached to a benzamide core

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-pentoxybenzamide

InChI

InChI=1S/C18H21ClN2O2/c1-2-3-6-11-23-17-8-5-4-7-14(17)18(22)21-13-9-10-15(19)16(20)12-13/h4-5,7-10,12H,2-3,6,11,20H2,1H3,(H,21,22)

InChI Key

IWDXDXRJWFTMLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-(pentyloxy)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide can be compared with other similar compounds, such as:

    N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide: Similar structure but with the pentyloxy group attached at a different position.

    N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)benzamide: Contains an isopentyloxy group instead of a pentyloxy group.

    N-(3-Amino-4-chlorophenyl)-3-(difluoromethoxy)benzamide: Features a difluoromethoxy group instead of a pentyloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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